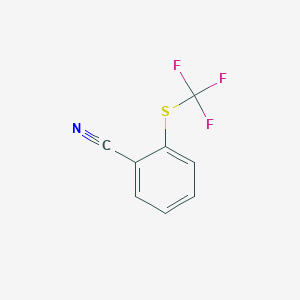

2-(Trifluoromethylthio)benzonitrile

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and life science research. numberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that imparts significant thermal and chemical stability to fluorinated compounds. numberanalytics.comwikipedia.org Furthermore, fluorine's high electronegativity and relatively small size allow it to dramatically alter the electronic properties of a molecule without causing significant steric hindrance, a feature that is highly valuable in the design of bioactive compounds. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. These compounds are also integral to materials science, finding use in fluoropolymers, liquid crystal displays, and specialty lubricants.

Role of the Trifluoromethylthio (SCF₃) Group in Modulating Molecular Properties for Rational Design

Among the various fluorine-containing functional groups, the trifluoromethylthio (SCF₃) group has garnered significant interest for its unique and potent effects on molecular properties. The SCF₃ group is one of the most lipophilic functional groups known, a characteristic that can significantly enhance a molecule's ability to cross biological membranes. researchgate.net This increased lipophilicity can lead to improved pharmacokinetic profiles in drug candidates. researchgate.net

From an electronic standpoint, the trifluoromethylthio group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and render the molecule more resistant to oxidative metabolism. researchgate.net This enhanced metabolic stability is a highly desirable trait in the development of new therapeutic agents. researchgate.net The combination of high lipophilicity and strong electron-withdrawing character makes the SCF₃ group a powerful tool for the rational design of new molecules with fine-tuned properties for applications in medicinal chemistry and materials science. researchgate.netscilit.combohrium.commdpi.com

Strategic Importance of Benzonitrile (B105546) Scaffolds in Synthetic and Applied Chemistry

The benzonitrile scaffold, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a versatile building block in organic synthesis. The nitrile group is a valuable functional handle that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This chemical versatility makes benzonitrile derivatives important intermediates in the synthesis of complex molecules.

In medicinal chemistry, the benzonitrile scaffold is a common feature in a variety of therapeutic agents. The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug molecule to its biological target. Furthermore, the rigid aromatic framework of the benzonitrile scaffold provides a well-defined structure for the attachment of other pharmacophoric groups. The importance of this scaffold is highlighted by its presence in numerous biologically active compounds, including those with antidiabetic, anticancer, and anti-inflammatory properties. The benzothiazole (B30560) scaffold, a related heterocyclic system, is also recognized for its broad spectrum of biological activities. nih.govresearchgate.net

Scope and Relevance of Research Pertaining to 2-(Trifluoromethylthio)benzonitrile

This compound is a specific isomer within the broader class of trifluoromethylthiolated benzonitriles. Its structure, featuring the trifluoromethylthio group at the ortho-position to the nitrile group on the benzene ring, suggests a molecule with a unique combination of the properties discussed above.

While This compound is commercially available as a chemical reagent for research purposes, extensive studies detailing its specific synthesis, reactivity, and applications are not widely available in the public domain. However, its molecular architecture makes it a compound of significant interest for several reasons. The close proximity of the strongly electron-withdrawing SCF₃ and nitrile groups is expected to significantly influence the electronic distribution within the aromatic ring, potentially leading to novel reactivity and properties.

The synthesis of aryl trifluoromethyl thioethers, the class of compounds to which This compound belongs, is an active area of research. General methods often involve the trifluoromethylthiolation of aryl halides, thiols, or diazonium salts, or the direct C-H trifluoromethylthiolation of arenes. It is plausible that this compound is synthesized via one of these established routes.

Given the established importance of both the benzonitrile scaffold and the trifluoromethylthio group in medicinal chemistry and materials science, This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potentially valuable biological or material properties. Future research into the specific characteristics and applications of this compound could unveil new opportunities in these fields.

| Property | Value |

| Molecular Formula | C₈H₄F₃NS |

| CAS Number | 37526-65-1 |

| Molecular Weight | 203.18 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethylsulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTLNXHUCSAMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380687 | |

| Record name | 2-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37526-65-1 | |

| Record name | 2-(Trifluoromethylthio)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethylthio Benzonitrile and Analogous Compounds

Direct Trifluoromethylthiolation Strategies

Direct trifluoromethylthiolation offers an efficient pathway to introduce the SCF₃ moiety into organic scaffolds. thieme-connect.com This can be achieved through radical, nucleophilic, or electrophilic strategies. thieme-connect.com

Radical Trifluoromethylthiolation Approaches

Radical-based methods are a cornerstone for the synthesis of trifluoromethylthiolated compounds. thieme-connect.com These approaches often involve the generation of the trifluoromethylthio radical (•SCF₃), which can then react with a suitable substrate.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. mst.edu In the context of S-trifluoromethylation, this technique allows for the generation of trifluoromethyl radicals under mild conditions. nih.gov A notable method employs an organic photocatalyst, such as diacetyl, in conjunction with sodium trifluoromethanesulfinate (Langlois reagent) as the trifluoromethylating agent. bohrium.commst.edu This system has proven effective for the S-trifluoromethylation of a wide range of substrates, including aliphatic, heteroaromatic, and aromatic thiols, with yields of up to 81%. bohrium.commst.edu The reaction proceeds via photoexcitation of the catalyst, which then initiates a single-electron transfer process to generate the trifluoromethyl radical. mst.edu

Another advanced photoredox protocol utilizes a highly reducing organic photocatalyst, 3DPA2FBN, with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a cost-effective source of the trifluoromethyl radical. nih.govacs.org This method is operationally simple and provides access to a diverse array of S-trifluoromethylated (hetero)aromatic thiols in yields as high as 92%. nih.govacs.org Mechanistic studies, including radical trapping experiments, support the involvement of a radical pathway. nih.gov

| Photocatalyst | CF₃ Source | Substrate Scope | Max. Yield | Reference |

|---|---|---|---|---|

| Diacetyl | Langlois Reagent | Aliphatic, Aromatic, Heteroaromatic Thiols | 81% | bohrium.commst.edu |

| 3DPA2FBN | CF₃SO₂Cl | (Hetero)aromatic Thiols | 92% | nih.govacs.org |

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), a readily available and inexpensive liquid, serves as a versatile precursor for the trifluoromethyl radical. nih.gov Historically used for creating triflates and triflamides, its application in generating •CF₃ has significantly expanded. nih.gov Under visible light irradiation, a photoredox catalyst can induce a single-electron transfer reduction of CF₃SO₂Cl, leading to the formation of the trifluoromethyl radical after the release of sulfur dioxide and a chloride anion. nih.gov This radical can then engage in various transformations, including the trifluoromethylation of arenes and alkenes. nih.gov For instance, the reaction with alkenes proceeds by the addition of the •CF₃ radical to the double bond, forming a more stable radical intermediate which is then oxidized to a cation and trapped by a chloride ion. nih.gov The necessity of continuous irradiation for the reaction to proceed efficiently suggests a non-chain propagation pathway. nih.gov

Nucleophilic Trifluoromethylthiolation Methods

Nucleophilic trifluoromethylthiolation provides a complementary approach to radical methods, involving the use of reagents that can deliver the SCF₃ anion or a synthetic equivalent. researchgate.net

Silver trifluoromethylthiolate (AgSCF₃) is a stable and readily available reagent that serves as a source for the nucleophilic trifluoromethylthio group. researchgate.netresearchgate.net It has been successfully employed in the direct nucleophilic trifluoromethylthiolation of alkyl chlorides, bromides, and tosylates under mild conditions. researchgate.net The reaction rates can be significantly enhanced by the addition of tetra-n-butylammonium iodide (nBu₄NI). researchgate.net AgSCF₃ can also participate in silver-mediated nucleophilic trifluoromethylthiolation reactions to form C(sp)–SCF₃ bonds, as demonstrated in the synthesis of ynonyl trifluoromethyl sulfides from bromoalkynones. rsc.org

Beyond its role as a nucleophile, AgSCF₃ can also act as a precursor to the •SCF₃ radical under oxidative conditions, initiating radical-cyclization pathways. researchgate.netacs.org This dual reactivity highlights its versatility in constructing SCF₃-containing compounds. researchgate.net Another important nucleophilic reagent is CuSCF₃, which has been used for the direct trifluoromethylthiolation of alcohols. nih.gov

| Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|

| AgSCF₃ | Alkyl halides, Bromoalkynones | Stable, versatile, can act as both nucleophile and radical precursor | researchgate.netresearchgate.netrsc.org |

| CuSCF₃ | Alcohols | Enables direct substitution of hydroxyl groups | nih.gov |

Copper-mediated and -catalyzed reactions have proven to be effective for the trifluoromethylation and trifluoromethylthiolation of various substrates. An efficient copper-mediated method for the trifluoromethylation of terminal alkynes utilizes (trifluoromethyl)trimethylsilane (B129416) (Me₃SiCF₃) as the nucleophilic trifluoromethyl source. nih.govacs.org This reaction proceeds under aerobic oxidative conditions and is tolerant of a wide range of functional groups on both aromatic and aliphatic alkynes. nih.gov A catalytic version of this protocol has also been developed, which involves the slow addition of the substrate and the trifluoromethylating reagent to the reaction mixture. nih.gov

Furthermore, a metal-free oxidative trifluoromethylthiolation of terminal alkynes has been achieved using Me₃SiCF₃ in combination with elemental sulfur. nih.govacs.org This approach provides a direct route to trifluoromethylthiolated acetylenes. nih.govacs.org

Conversion of Organothiocyanates into Trifluoromethyl Thioethers

A notable method for synthesizing aryl trifluoromethyl thioethers involves a two-step, one-pot process starting from arenes. This process combines an aluminum chloride (AlCl₃)-catalyzed C-H thiocyanation with a subsequent Langlois-type trifluoromethylation. The initial step introduces a thiocyanate (B1210189) (–SCN) group onto the aromatic ring, which then serves as a precursor for the trifluoromethylthio group.

The first reaction is the electrophilic thiocyanation of an arene using N-thiocyanatosuccinimide (NTS) as the thiocyanate source, catalyzed by a Lewis acid like AlCl₃. This step exhibits excellent regioselectivity, favoring the most electron-rich and sterically accessible position on the arene. Following the thiocyanation, the intermediate aryl thiocyanate is treated with the Ruppert-Prakash reagent (TMS-CF₃) and a base such as cesium carbonate (Cs₂CO₃) to replace the cyano group with a trifluoromethyl group, yielding the final aryl trifluoromethyl thioether. This cascade reaction is efficient for a range of electron-rich arenes and heteroarenes.

Table 1: Synthesis of Aryl Trifluoromethyl Thioethers via Thiocyanation/Trifluoromethylation Cascade Reaction of various arenes with NTS and TMS-CF₃ in a one-pot procedure.

| Arene Substrate | Catalyst | Solvent | Yield of Aryl Trifluoromethyl Thioether (%) | Reference |

|---|---|---|---|---|

| Anisole | AlCl₃ (10 mol%) | MeCN | 85 | |

| 1,2-Dimethoxybenzene | AlCl₃ (10 mol%) | MeCN | 94 | |

| Phenol | AlCl₃ (10 mol%) | MeCN | 73 | |

| Indole | AlCl₃ (10 mol%) | MeCN | 91 | |

| N-Methylaniline | AlCl₃ (10 mol%) | MeCN | 78 |

Electrophilic Trifluoromethylthiolation Methods.nih.govorganic-chemistry.org

Direct electrophilic trifluoromethylthiolation of arene C-H bonds is a primary strategy for synthesizing compounds like 2-(trifluoromethylthio)benzonitrile. nih.gov Historically, this was achieved using trifluoromethylsulfenyl chloride (CF₃SCl), a toxic and gaseous reagent, which limited its practical use. ccspublishing.org.cnccspublishing.org.cn This has driven the development of more stable, solid, and easier-to-handle electrophilic SCF₃-transfer reagents. nih.gov These modern reagents have broadened the scope and applicability of arene trifluoromethylthiolation under milder conditions. nih.govnih.gov

N-(Trifluoromethylthio)phthalimide has emerged as a valuable shelf-stable and easy-to-handle electrophilic source of the trifluoromethylthio group. tcichemicals.comrsc.org This crystalline solid can be used in various trifluoromethylthiolation reactions. For instance, under copper catalysis, it readily reacts with boronic acids and terminal alkynes to provide the corresponding trifluoromethylthiolated products under mild conditions. tcichemicals.com

Furthermore, N-(trifluoromethylthio)phthalimide is employed in organocatalytic enantioselective trifluoromethylthiolation reactions. When used with a cinchona alkaloid catalyst, it facilitates the asymmetric trifluoromethylthiolation of oxindoles, producing optically active products with a quaternary stereocenter bearing an SCF₃ group in good yields and with high enantioselectivities. rsc.orgrsc.org

Table 2: Enantioselective Trifluoromethylthiolation of Oxindoles using N-(Trifluoromethylthio)phthalimide Organocatalytic reaction to form chiral centers bearing a CF₃S-group.

| Oxindole Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-Boc-oxindole | Cinchona Alkaloid Derivative | 85 | 92 | rsc.org |

| N-Benzyl-oxindole | Cinchona Alkaloid Derivative | 78 | 88 | rsc.org |

| 5-Bromo-N-Boc-oxindole | Cinchona Alkaloid Derivative | 91 | 95 | rsc.org |

N-(Trifluoromethylthio)saccharin is another powerful, shelf-stable, and broadly applicable electrophilic trifluoromethylthiolating reagent. nih.govorgsyn.org It can be synthesized in two steps from the inexpensive commodity chemical saccharin. orgsyn.org This reagent demonstrates high reactivity, allowing for the trifluoromethylthiolation of a wide array of nucleophiles, including alcohols, amines, thiols, electron-rich arenes, and alkynes, under mild conditions. nih.govorgsyn.org

Its application in Friedel-Crafts-type reactions with electron-rich arenes is particularly effective, often promoted by a Brønsted or Lewis acid. ccspublishing.org.cn For example, in the presence of chlorotrimethylsilane, it efficiently trifluoromethylthiolates 1-methylindole (B147185) at room temperature. tcichemicals.com

Table 3: Trifluoromethylthiolation of Arenes with N-(Trifluoromethylthio)saccharin Reaction with various electron-rich arenes under mild conditions.

| Arene Substrate | Promoter/Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1-Methylindole | Chlorotrimethylsilane | 80 | tcichemicals.com |

| Anisole | FeCl₃ / AgSbF₆ | Moderate | snnu.edu.cn |

| 2,5-Dimethylanisole | FeCl₃ | Low | snnu.edu.cn |

| Indole | p-TsOH | High | ccspublishing.org.cn |

A highly efficient method for the trifluoromethylthiolation of arenes involves a dual catalytic system that uses both a Lewis acid and a Lewis base to activate N-trifluoromethylthiosaccharin. nih.govacs.org This approach combines a Lewis acid, such as iron(III) chloride (FeCl₃), with a Lewis base, like diphenyl selenide (B1212193) (Ph₂Se). nih.govscribd.com

The proposed mechanism suggests that the Lewis acid activates the N-trifluoromethylthiosaccharin, making it more susceptible to a rapid substitution reaction with the Lewis base. acs.org This generates a highly electrophilic trifluoromethylated selenium cation, which then undergoes an electrophilic aromatic substitution with the arene substrate to yield the trifluoromethylthiolated product, regenerating the Lewis base catalyst in the process. acs.orgscribd.com This dual system allows for the regioselective functionalization of a broad range of arenes and N-heterocycles under mild conditions (room temperature to 40 °C) with low catalyst loadings. nih.govacs.org

Table 4: Optimization of Dual Catalytic System for Trifluoromethylthiolation of 2-Methylanisole Reaction conditions were varied to determine the optimal catalytic combination.

| Lewis Acid (mol%) | Lewis Base (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃ (2.5) | None | 25 | 1 | <5 | acs.org |

| None | Ph₂Se (2.5) | 25 | 1 | <5 | acs.org |

| FeCl₃ (2.5) | Ph₂Se (2.5) | 25 | 0.5 | 96 | nih.gov |

| Fe(NTf₂)₃ (2.5) | Ph₂Se (2.5) | 25 | 0.5 | 95 | acs.org |

| Cu(OTf)₂ (10) | Ph₂Se (10) | 40 | 16 | 45 | scribd.com |

Hypervalent iodine(III) reagents offer a unique pathway for the trifluoromethylthiolation of alcohols. researchgate.net A recently developed method provides a direct dehydroxytrifluoromethylthiolation of primary and secondary alcohols. organic-chemistry.org This reaction utilizes a specific hypervalent trifluoromethylthio-iodine(III) reagent (TFTI) in combination with an N-heterocyclic carbene (NHC). organic-chemistry.org

This transformation is notable for its excellent stereospecificity and chemoselectivity. It proceeds via an Sₙ2 pathway, resulting in a clean inversion of the stereochemical configuration at the carbon center bearing the hydroxyl group. organic-chemistry.org The method is effective for a wide range of substrates, including complex and bioactive molecules, providing the corresponding SCF₃-containing compounds in moderate to high yields at room temperature. organic-chemistry.org

Table 5: Dehydroxytrifluoromethylthiolation of Various Alcohols Reaction of alcohols with a hypervalent iodine(III) reagent and an N-heterocyclic carbene.

| Alcohol Substrate | Yield of Trifluoromethylthiolated Product (%) | Stereochemistry | Reference |

|---|---|---|---|

| (R)-1-Phenylethanol | 85 | Inversion | organic-chemistry.org |

| Cyclohexanol | 72 | Not applicable | organic-chemistry.org |

| 1-Octanol | 94 | Not applicable | organic-chemistry.org |

| Cholesterol | 65 | Inversion | organic-chemistry.org |

| (S)-2-Butanol | 78 | Inversion | organic-chemistry.org |

Functionalization of Benzonitrile (B105546) Precursors

The synthesis of specifically substituted benzonitriles, such as this compound, can also be approached by functionalizing a precursor molecule that already contains the benzonitrile moiety or can be easily converted to it. Direct C-H functionalization of benzonitriles can be challenging due to the deactivating nature of the cyano group and its potential to coordinate with metal catalysts. nih.gov

An alternative strategy involves using a directing group that can be transformed into a cyano group after the primary C-H functionalization step. For instance, a palladium-catalyzed ortho-arylation of N-cyclohexyl-benzamides can be performed, followed by dehydration of the resulting amide with trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). This sequence efficiently produces ortho-arylated benzonitriles. nih.gov While this example illustrates arylation, the principle could be extended to other functional groups. The choice of the N-alkyl substituent on the benzamide (B126) directing group is crucial for the reaction outcome. nih.gov

Other synthetic routes start from different halogenated precursors. For example, 2-trifluoromethyl benzonitrile can be synthesized from 2-chloro-6-trifluoromethyl benzonitrile via hydrogenation. google.com Another method involves the reaction of 2-trifluoromethylbenzaldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to yield 2-(trifluoromethyl)benzonitrile. guidechem.comgoogle.com These methods highlight pathways to create substituted benzonitriles that could potentially undergo subsequent trifluoromethylthiolation if other functional groups on the ring are amenable.

Introduction of the Trifluoromethylthio Group onto Benzonitrile Scaffolds

Direct trifluoromethylthiolation of benzonitrile derivatives offers an efficient route to the target compound. This can be achieved through various methods, including C-H functionalization and reactions involving azido-benzonitriles.

Recent advancements have enabled the direct, ortho-selective C-H trifluoromethylthiolation of benzonitrile derivatives. Palladium catalysis has been shown to be effective for the ortho-selective C-H halogenation of benzyl (B1604629) nitriles, which can serve as precursors for trifluoromethylthiolation. nih.gov This method provides good yields and excellent regioselectivity. nih.gov Additionally, transient sulfonylation of nitrogen-containing heterocycles using N-trifluoromethylthiodibenzenesulfonimide has been demonstrated to achieve heterobenzylic trifluoromethylthiolation. nih.gov This process involves heating the substrate with the reagent and a base like lithium carbonate in a suitable solvent. nih.gov

| Catalyst/Reagent System | Substrate Type | Key Features |

| Palladium catalyst | Benzyl nitriles | Highly selective C(sp2)-H functionalization in the presence of an activated C(sp3)-H bond. nih.gov |

| N-trifluoromethylthiodibenzenesulfonimide / Li2CO3 | Alkyl heterocycles | Enables direct heterobenzylic trifluoromethylthiolation. nih.gov |

This table summarizes catalytic systems for ortho-selective C-H functionalization relevant to the synthesis of this compound analogs.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a versatile method for the synthesis of trifluoromethylthiolated triazoles from azidobenzonitriles. nih.govwikipedia.orgrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org The reaction is highly reliable, regioselective, and proceeds under mild conditions. nih.govnih.govmdpi.com Various copper sources can be employed, including copper(I) salts and copper(II) salts in the presence of a reducing agent. nih.govwikipedia.org The reactivity of the alkyne component can influence the reaction rate, with electron-poor alkynes sometimes exhibiting higher reactivity. nih.gov

Strategies for Constructing Benzonitrile Architectures Incorporating Trifluoromethylthio Moieties

An alternative synthetic approach involves building the benzonitrile structure from precursors that already contain the trifluoromethylthio group.

The synthesis of this compound can be achieved through multi-step sequences starting from readily available trifluoromethylated precursors. For instance, a common strategy involves the cyanation of a trifluoromethyl-substituted aryl halide. A patented method describes the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) from 3-nitro-4-chlorobenzotrifluoride via a cyanation reaction using a cyanide source like sodium cyanide, potassium cyanide, or cuprous cyanide in the presence of a catalyst. google.com Another approach starts with 2-nitro-4-trifluoromethylbenzaldehyde, which is converted to the corresponding oxime and then dehydrated to the nitrile. google.com These nitro-substituted benzonitriles can then be further functionalized to introduce the trifluoromethylthio group. Additionally, 2-(Trifluoromethyl)benzonitrile itself is a key intermediate in the synthesis of more complex molecules. lookchem.com

α-Trifluoromethylthio phosphonium (B103445) ylides are valuable intermediates that can be utilized in Wittig reactions to construct carbon-carbon double bonds, which can be precursors to the benzonitrile moiety. The synthesis of these ylides has been accomplished through a proton-transfer procedure involving a constrained trifluoromethylthiooxide without the need for an external base. nih.govrsc.org These ylides, once formed, can react with aldehydes and ketones in one-pot procedures to yield functionalized alkenes. nih.govrsc.org The preparation of phosphonium ylides generally involves the deprotonation of a phosphonium salt with a strong base. kuvempu.ac.in

| Ylide Precursor | Reagent | Key Features |

| Methylenetriphenylphosphorane | Electrophilic SCF3 reagent | Preparation of α-trifluoromethylthiolated phosphonium ylides. rsc.org |

| Phosphonium bromide | n-BuLi in THF | In situ preparation of the ylide. rsc.org |

This table outlines methods for the synthesis of α-trifluoromethylthio phosphonium ylides.

Asymmetric Synthesis of Chiral Trifluoromethylthio Compounds

The development of methods for the asymmetric synthesis of chiral molecules containing the trifluoromethylthio group is of significant interest due to the potential for creating novel bioactive compounds. researchgate.netresearchgate.net Strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, and starting from enantiopure building blocks. researchgate.netresearchgate.netyoutube.com

Phase-transfer catalysis using chiral N-spiro ammonium (B1175870) catalysts has been successfully employed for the asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones, yielding products with a trifluoromethylthiolated quaternary chiral carbon in good yields and high enantiomeric ratios. researchgate.netnih.govacs.org These products can be further transformed into valuable α-trifluoromethylthio-β-amino acids. researchgate.netnih.gov

Another approach involves the enantioselective trifluoromethylation of various substrates. For example, the enantioselective α-trifluoromethylation of aldehydes can be achieved through photoredox organocatalysis. nih.gov Similarly, the enantioselective radical trifluoromethylation of benzylic C-H bonds has been established using a cooperative photoredox and copper catalysis system. nih.gov Nickel-catalyzed asymmetric reductive cross-coupling has also been utilized for the synthesis of chiral trifluoromethylated alkanes. nih.gov

Furthermore, the development of chiral trifluoromethylating reagents has been a focus of research. beilstein-journals.org Asymmetric catalytic isomerization of trifluoromethyl imines using a chiral organic catalyst represents another avenue for the synthesis of optically active trifluoromethylated amines. nih.gov

Copper-Catalyzed Regio- and Enantioselective Hydroboration

The copper-catalyzed hydroboration of unsaturated functionalities represents a powerful and increasingly utilized method for the synthesis of complex molecules with high degrees of regio- and enantioselectivity. escholarship.org This atom-economic process allows for the direct installation of a boronate group, which can serve as a versatile synthetic handle for further chemical transformations. escholarship.orgnih.gov While direct copper-catalyzed hydroboration of this compound itself is not extensively documented in the reviewed literature, the principles of this methodology have been successfully applied to structurally related compounds, particularly those containing trifluoromethylthio (SCF3) and other fluoroalkyl groups. nih.govnih.gov These analogous reactions provide a strong basis for understanding the potential synthetic routes to chiral boronates derived from this compound.

The core of this methodology involves the in-situ generation of a copper hydride (CuH) species, which then participates in the hydrocupration of a carbon-carbon double or triple bond. nih.govresearchgate.net The choice of ligand, typically a chiral bisphosphine, is crucial for inducing asymmetry and controlling the stereochemical outcome of the reaction. nih.govresearchgate.net Subsequent transmetalation with a boron source, such as bis(pinacolato)diboron (B136004) (B2pin2), releases the desired alkylboronate product and regenerates the copper catalyst, allowing the catalytic cycle to continue. researchgate.net

Recent research has demonstrated the successful application of copper-catalyzed hydroboration to 1-trifluoromethylthioalkenes, yielding optically active SCF3-substituted alkylboronates. nih.govresearchgate.net In these cases, the trifluoromethylthio group plays a significant role in controlling the regioselectivity of the hydrocupration step. nih.gov Computational studies have supported the observation that the SCF3 group directs the addition of the copper hydride to a specific position on the alkene. nih.govresearchgate.net

A general scheme for the copper-catalyzed regio- and enantioselective hydroboration of a 1-trifluoromethylthioalkene is presented below:

General Reaction Scheme:

Where R represents a variable substituent and Bpin is the pinacolato boronate ester group.

The reaction conditions are typically mild, and the methodology tolerates a variety of functional groups, making it a valuable tool for the synthesis of complex molecules. nih.govresearchgate.net The resulting chiral alkylboronates are versatile intermediates that can be further derivatized, for instance, through oxidation to alcohols or cross-coupling reactions to form new carbon-carbon bonds. researchgate.netnih.gov

The following tables summarize representative research findings for the copper-catalyzed hydroboration of analogous compounds, showcasing the typical substrates, catalysts, and outcomes.

Table 1: Copper-Catalyzed Enantioselective Hydroboration of 1-Trifluoromethylthioalkenes nih.govresearchgate.net

| Substrate (1) | Product (2) | Yield (%) [a] | ee (%) [b] |

| 1-Phenyl-2-(trifluoromethylthio)ethene | (R)-2-(Phenyl)-1-(trifluoromethylthio)ethylboronic acid pinacol (B44631) ester | 92 | 95 |

| 1-(4-Methoxyphenyl)-2-(trifluoromethylthio)ethene | (R)-2-(4-Methoxyphenyl)-1-(trifluoromethylthio)ethylboronic acid pinacol ester | 88 | 96 |

| 1-(4-Chlorophenyl)-2-(trifluoromethylthio)ethene | (R)-2-(4-Chlorophenyl)-1-(trifluoromethylthio)ethylboronic acid pinacol ester | 90 | 94 |

| 1-Cyclohexyl-2-(trifluoromethylthio)ethene | (R)-2-(Cyclohexyl)-1-(trifluoromethylthio)ethylboronic acid pinacol ester | 85 | 92 |

[a] Isolated yields. [b] Enantiomeric excess determined by chiral HPLC analysis.

Table 2: Copper-Catalyzed Regio- and Enantioselective Hydroboration of Difluoroalkyl-Substituted Internal Alkenes nih.govresearchgate.net

| Substrate | Product | Yield (%) | ee (%) |

| (E)-1,1-Difluoro-3-phenylprop-2-ene | (R)-1,1-Difluoro-3-phenylpropylboronic acid pinacol ester | 85 | 97 |

| (E)-1,1-Difluoro-4-phenylbut-2-ene | (2R,3S)-1,1-Difluoro-3-phenylbutyl-2-boronic acid pinacol ester | 78 | 95 |

| (E)-Ethyl 4,4-difluorobut-2-enoate | Ethyl (R)-3-(dihydroxyboryl)-4,4-difluorobutanoate | 82 | 91 |

These findings underscore the potential of copper-catalyzed hydroboration as a robust method for the asymmetric synthesis of complex organofluorine compounds. The high levels of regio- and enantioselectivity achieved for substrates analogous to this compound suggest that this approach could be a viable strategy for producing chiral derivatives of the target compound.

Computational and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Trifluoromethylthiolation

Understanding the intricate mechanisms of trifluoromethylthiolation reactions is paramount for controlling reaction outcomes and improving efficiency. Research in this area has uncovered a variety of pathways, including radical and catalytic cycles, and has highlighted the critical role of specific reagents and catalysts.

Radical Pathways in Trifluoromethylthiolation

Radical processes represent a significant avenue for the direct synthesis of trifluoromethylthiolated compounds. pkusz.edu.cn These reactions often involve the generation of the trifluoromethylthio radical (•SCF₃), which can then participate in various bond-forming events. An overview of radical-based synthetic methods highlights several key approaches, including early work involving photochemical reactions and more recent methods utilizing reagents that can generate the •SCF₃ radical under milder conditions. pkusz.edu.cn

The generation of the •SCF₃ radical can be achieved from various precursors. For instance, silver trifluoromethylthiolate (AgSCF₃) has been identified as an effective source for the SCF₃ radical, initiating radical-cyclization pathways to construct SCF₃-substituted compounds. acs.org Another notable strategy involves the use of photoredox catalysis, which can facilitate the decarboxylation of trifluoroacetic anhydride (B1165640) to generate the CF₃ radical, a related but distinct process that underscores the utility of radical pathways in fluorination chemistry. mdpi.comresearchgate.net The application of piezoelectricity has also been explored for the generation of trifluoromethyl radicals, offering a mechanochemical approach to C-H trifluoromethylation. dntb.gov.ua These radical-based methods provide a powerful toolkit for the synthesis of complex molecules containing the trifluoromethylthio group. acs.org

Ligand Exchange Strategies in Catalytic Cycles

Ligand exchange is a fundamental process in transition metal catalysis, and it plays a crucial role in certain trifluoromethylthiolation reactions. nih.govrsc.orgacs.org A notable example is the palladium-catalyzed ortho-selective monotrifluoromethylthiolation of arenes. pkusz.edu.cnnih.gov In this process, a key step involves a ligand exchange pathway where a ligand on the palladium center is replaced by the trifluoromethylthio group. pkusz.edu.cnnih.gov

A proposed mechanism for a directed C-H trifluoromethylthiolation involves a Pd(II)/Pd(IV) catalytic cycle. pkusz.edu.cn Initially, cyclopalladation of the substrate forms a Pd(II) intermediate. This is then oxidized to a Pd(IV) species. A crucial ligand exchange follows, where a ligand on the Pd(IV) center is displaced by the SCF₃ anion, often facilitated by a silver salt like AgSCF₃. Finally, reductive elimination from the Pd(IV)-SCF₃ complex yields the desired ortho-trifluoromethylthiolated product and regenerates the active palladium catalyst. pkusz.edu.cn While the exact sequence of oxidation and ligand exchange can sometimes be debated, the importance of the ligand exchange step in introducing the SCF₃ group is clear. pkusz.edu.cnmit.edu

Table 1: Key Steps in a Proposed Palladium-Catalyzed Trifluoromethylthiolation Cycle

| Step | Description |

| Cyclopalladation | Formation of a Pd(II) metallacycle with the directing group of the substrate. |

| Oxidation | The Pd(II) center is oxidized to Pd(IV) by an external oxidant. |

| Ligand Exchange | A ligand on the Pd(IV) center is replaced by the SCF₃ group from a reagent like AgSCF₃. |

| Reductive Elimination | The C-SCF₃ bond is formed, releasing the product and regenerating the Pd(II) catalyst. |

This table is based on a proposed mechanism and illustrates the central role of ligand exchange. pkusz.edu.cn

Role of Specific Catalysts and Reagents (e.g., NHCs, Hypervalent Iodine)

The success of trifluoromethylthiolation reactions often hinges on the choice of catalysts and reagents. N-Heterocyclic carbenes (NHCs) and hypervalent iodine compounds have emerged as particularly effective in this context.

N-Heterocyclic carbenes are versatile organocatalysts that can be employed in a range of organic transformations. nih.govyoutube.com While their application in trifluoromethylthiolation is an area of ongoing research, their known ability to act as strong bases and nucleophiles suggests potential for activating substrates or reagents in these reactions. nih.gov

Hypervalent iodine reagents have been extensively developed for electrophilic trifluoromethylthiolation. acs.orgmit.eduyoutube.commdpi.com These reagents act as electrophilic sources of the "SCF₃⁺" synthon, reacting with a variety of nucleophiles. acs.org For instance, a hypervalent iodine reagent was developed for the direct trifluoromethylthiolation of β-ketoesters, aldehydes, amides, and boronic acids under mild conditions. acs.org The structure of these reagents has been a subject of detailed investigation, with studies revealing that some initially proposed structures were actually thioperoxy compounds. youtube.com A stable, crystalline N-acetylbenziodazole-based hypervalent trifluoromethylthio-iodine(III) reagent has also been synthesized and structurally characterized, demonstrating its distorted T-shaped geometry typical of λ³-iodanes. mit.edumdpi.com The reactivity of these hypervalent iodine reagents can be further enhanced through activation by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a phenomenon that has been investigated both experimentally and computationally. mit.edumdpi.com

Theoretical Studies on the Electronic and Steric Properties of the SCF₃ Group

Computational chemistry provides invaluable insights into the intrinsic properties of the trifluoromethylthio (SCF₃) group, helping to rationalize its influence on molecular structure and reactivity. The SCF₃ group is recognized for its unique combination of high lipophilicity and strong electron-withdrawing character, properties that are highly sought after in medicinal and agrochemical chemistry.

Theoretical studies have quantified the electronic effects of the SCF₃ group, confirming its potent electron-withdrawing nature which can enhance the metabolic stability of molecules by making them less susceptible to oxidative metabolism. This electron-withdrawing ability also influences the reactivity of adjacent functional groups. Simultaneously, the SCF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes.

Impact on Regioselectivity and Stereoselectivity

The electronic and steric properties of the SCF₃ group have a profound impact on the regioselectivity and stereoselectivity of chemical reactions. The strong electron-withdrawing nature of the group can direct incoming reagents to specific positions on an aromatic ring or influence the stereochemical outcome of reactions at adjacent centers.

For example, in the context of trifluoromethylthiolation of arenes, the regioselectivity is often controlled by the directing groups present on the substrate, but the electronic nature of the SCF₃ group can also play a role. In stereoselective synthesis, the introduction of a chiral center adjacent to an SCF₃ group is a significant challenge and an area of active research. Studies have shown that the stereoselectivity of trifluoromethylthiolation reactions can be controlled through the use of chiral auxiliaries or catalysts. For instance, the stereoselective synthesis of chiral α-SCF₃-β-ketoesters has been achieved using a chiral diamine auxiliary.

Computational studies have been employed to understand the origin of stereoselectivity in these reactions. For example, density functional theory (DFT) calculations have been used to rationalize the stereochemical outcome of the trifluoromethylthiolation of α-bromoamides, suggesting a double-inversion pathway via an aziridinone (B14675917) intermediate. Similarly, the stereoselectivity of selenium-catalyzed sulfenofunctionalization of chiral α-CF₃ allylboronic acids has been investigated using DFT, revealing that the addition of the sulfenium ion occurs anti to the CF₃ group, which dictates the stereochemistry of the product. The presence of a trifluoromethyl group has also been shown to be a determining factor for regioselectivity in the functionalization of unsymmetric β-CF₃-1,3-enynes.

Conformational Analysis of Trifluoromethylthio-Substituted Systems

For aryl systems substituted with the SCF₃ group, the interplay between steric and electronic effects governs the preferred conformation. The rotation around the Ar-S bond determines the orientation of the bulky and electron-withdrawing SCF₃ group relative to the aromatic ring and other substituents. Ab initio and DFT calculations can map the conformational energy profile, identifying the low-energy conformers and the rotational barriers between them. While specific computational studies on 2-(trifluoromethylthio)benzonitrile are not widely reported, studies on related aryl carbonyl and biaryl fragments provide a framework for understanding the conformational behavior. youtube.com These studies highlight the balance between resonance stabilization, which may favor planarity, and steric repulsion, which may lead to non-planar conformations. For a molecule like this compound, the interaction between the SCF₃ group and the adjacent nitrile group would be a key determinant of its conformational landscape.

Advanced Applications in Chemical Sciences

Medicinal Chemistry and Drug Discovery

The incorporation of the trifluoromethylthio moiety into molecular scaffolds is a key strategy in the development of new pharmaceutical agents. This functional group can profoundly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Role of the SCF₃ Group in Modulating Biological Activity

The trifluoromethylthio (SCF₃) group is a critical substituent in medicinal chemistry for its ability to modulate the physicochemical properties of a lead compound. Its primary influence lies in its high lipophilicity, which can enhance the permeability of a drug candidate across cellular membranes and the blood-brain barrier. enamine.net This improved transport can lead to increased bioavailability and potentially lower required dosages. researchgate.net

The Hansch-Leo parameter (π), a measure of lipophilicity, for the SCF₃ group is 1.44, which is significantly higher than that of the trifluoromethyl (CF₃) group (π = 0.88). iris-biotech.de This high lipophilicity is a key factor in improving the pharmacokinetic properties of drug molecules. researchgate.net Furthermore, the SCF₃ group is strongly electron-withdrawing, as indicated by its Hammett constants (σm = 0.40, σp = 0.50), which can alter the electronic environment of a molecule, influencing its binding affinity to biological targets. iris-biotech.de The introduction of an SCF₃ group can also protect a molecule from enzymatic degradation, thereby increasing its metabolic stability. researchgate.net

Table 1: Physicochemical Properties of the SCF₃ Group

| Property | Value/Description | Impact on Drug Design |

|---|---|---|

| Hansch-Leo Lipophilicity Parameter (π) | 1.44 iris-biotech.de | Enhances membrane permeability and bioavailability enamine.netresearchgate.net |

| Hammett Constants | σm = 0.40, σp = 0.50 iris-biotech.de | Modulates electronic properties and target binding affinity |

| Metabolic Stability | Increases resistance to enzymatic degradation researchgate.net | Prolongs the in vivo half-life of the drug |

A structure-activity relationship analysis has, in some cases, pointed to the trifluoromethylthio moiety as being responsible for cellular and bacterial toxicity, suggesting that its inclusion in drug design requires careful consideration. nih.gov

Application in the Synthesis of Biologically Active Scaffolds

2-(Trifluoromethylthio)benzonitrile serves as a valuable building block for the synthesis of various biologically active scaffolds. Its nitrile group and the trifluoromethylthio-substituted aromatic ring provide reactive sites for a range of chemical transformations, allowing for the construction of complex molecules with potential therapeutic applications. The incorporation of the SCF₃ group into these scaffolds is often a key step in optimizing their biological activity. researchgate.net

The selective incorporation of trifluoromethylthiolated groups into amino acids and peptides is a strategy employed to enhance their therapeutic properties. Adding an SCF₃ group increases the local hydrophobicity of a peptide, which can lead to greater membrane permeability and improved stability against proteolytic degradation and oxidation. iris-biotech.de This modification can be particularly beneficial in the development of peptide-based drugs. The synthesis of peptides on a solid phase, known as solid-phase peptide synthesis (SPPS), allows for the stepwise assembly of amino acids, including those modified with functional groups like SCF₃, into complex peptide chains. youtube.commdpi.com

Several approved drugs and drug candidates contain the trifluoromethylthio group, highlighting its importance in pharmaceutical development. researchgate.net

Toltrazuril: This anticoccidial agent is used in veterinary medicine. Its synthesis can involve intermediates derived from 4-(trifluoromethylthio)phenol. google.comgoogle.com One synthetic route involves the reaction of 3-methyl-4-[4-(trifluoromethylthio)phenoxy]benzenamine with other reagents to form the final triazinetrione structure. google.com

Tiflorex: This is another example of a drug containing the SCF₃ group. researchgate.net

Cefazaflur analogs: The development of analogs of existing drugs, such as the cephalosporin (B10832234) antibiotic Cefazaflur, can involve the introduction of the SCF₃ group to improve properties like resistance to β-lactamases. researchgate.net

The synthesis of these compounds often relies on the availability of trifluoromethylthiolated precursors.

Derivatives containing the trifluoromethylthio group have been investigated for their antimicrobial and antimycobacterial properties. For instance, novel N-trifluoromethylthio sulfonimidamide derivatives have shown significant activity against Mycobacterium tuberculosis and Mycobacterium abscessus. nih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values comparable to the first-line tuberculosis antibiotic, ethambutol. nih.gov Additionally, benzoylthiourea (B1224501) derivatives incorporating a trifluoromethyl group have demonstrated notable antibiofilm activity. researchgate.net Studies on pyrazole (B372694) derivatives with trifluoromethyl-substituted phenyl rings have also revealed potent activity against antibiotic-resistant Gram-positive bacteria, including the ability to inhibit and eradicate biofilms. nih.gov

Table 2: Antimicrobial Activity of Selected Trifluoromethylthio-Containing Compounds

| Compound Type | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| N-trifluoromethylthio sulfonimidamides | Mycobacterium tuberculosis, Mycobacterium abscessus | High antimycobacterial activity (MIC 4-8 μg/mL) | nih.gov |

| Benzoylthiourea derivatives | Bacteria and Fungi | Antibiofilm activity | researchgate.net |

| N-(trifluoromethyl)phenyl pyrazole derivatives | Gram-positive bacteria (including MRSA) | Potent growth inhibition and biofilm eradication | nih.gov |

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization refers to the introduction of a functional group into a complex molecule, such as a natural product or a drug candidate, at a late step in the synthesis. This strategy is highly valuable as it allows for the rapid generation of analogs with modified properties without the need to redesign the entire synthetic route. rsc.org

The development of methods for the late-stage introduction of the trifluoromethylthio group is an active area of research. nih.gov For example, a metal-free, organophotoredox-catalyzed method has been developed for the site-selective trifluoromethylthiolation of benzylic C-H bonds. nih.gov This approach is significant because benzylic positions are often sites of metabolic oxidation. nih.gov By introducing an SCF₃ group at these positions, it is possible to block metabolism and improve the pharmacokinetic profile of a drug. This technique has been successfully applied to a range of complex molecules and drug candidates. nih.govnsf.gov

Agrochemical Applications

The benzonitrile (B105546) moiety itself has been a key component in various herbicides for decades. nih.gov The introduction of a trifluoromethylthio group further enhances the potential of benzonitrile derivatives in agrochemical design.

Design of Novel Agrochemicals with Enhanced Profiles

The trifluoromethylthio group is a critical component in the design of modern agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly improve the efficacy and metabolic stability of a pesticide. researchgate.net The presence of this group can protect a molecule from in-vivo enzymatic degradation and increase its permeability through cell membranes. researchgate.net

Derivatives of this compound are explored for the development of new herbicides and pesticides with improved biological activity. smolecule.com The unique electronic properties conferred by the combination of the trifluoromethylthio and nitrile groups make it a valuable intermediate for creating molecules with specific modes of action against target organisms. smolecule.com The trifluoromethyl group is known to contribute to the environmental stability and resistance to metabolic breakdown of agrochemicals, which are important characteristics for agricultural applications. taylorandfrancis.comsmolecule.com Research in this area focuses on synthesizing new derivatives and screening them for potent and selective herbicidal or insecticidal activity. The goal is to develop crop protection agents that are more effective at lower application rates, have a broader spectrum of control, and exhibit favorable environmental profiles.

Materials Science and Optoelectronics

In the realm of materials science, benzonitrile derivatives are proving to be highly versatile building blocks for advanced functional materials. rsc.org Their unique electronic and photophysical properties make them suitable for a range of applications, particularly in optoelectronics.

Benzonitrile Derivatives in TADF Emitters and Mechanofluorochromic Materials

Benzonitrile derivatives are key components in the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgrsc.org TADF emitters are a class of metal-free organic molecules that can harvest both singlet and triplet excitons, leading to high-efficiency light emission in Organic Light-Emitting Diodes (OLEDs). rsc.orgbohrium.com The design of these molecules often involves connecting electron-donating and electron-accepting units with a significant torsional angle to minimize the energy gap between the singlet and triplet excited states. spiedigitallibrary.orgresearchgate.net

Furthermore, certain benzonitrile derivatives have been shown to possess mechanofluorochromic (MFC) properties, where their fluorescence color changes in response to mechanical stimuli such as grinding or shearing. rsc.org This phenomenon is attributed to the alteration of molecular packing and intermolecular interactions in the solid state. rsc.orgsemanticscholar.org The ability to create materials with both TADF and MFC characteristics opens up possibilities for developing advanced sensors and multi-responsive materials. rsc.org

Integration into Functional Materials and Devices

Beyond OLEDs, the stimuli-responsive nature of mechanofluorochromic benzonitrile derivatives makes them attractive for applications in sensors, security inks, and data storage. semanticscholar.org The ability to reversibly switch the fluorescence color through mechanical force provides a simple and effective way to detect stress or pressure.

Application in ¹⁹F NMR Spectroscopy for Molecular Probes

The presence of the trifluoromethyl group makes this compound and its derivatives valuable tools in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique for studying fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.govazom.com

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. nih.gov This sensitivity allows ¹⁹F NMR to be used as a powerful probe to study molecular interactions, conformational changes, and binding events. nih.govmdpi.com By incorporating a trifluoromethyl-containing molecule like a derivative of this compound into a biological system or a material, ¹⁹F NMR can provide detailed information about the molecule's environment and its interactions with other species. nih.govmdpi.comresearchgate.net This makes it a valuable technique in drug discovery, materials science, and biochemistry for characterizing the structure and function of molecules and materials. mdpi.comnih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for future research is the creation of more efficient, cost-effective, and environmentally responsible methods for synthesizing 2-(trifluoromethylthio)benzonitrile. This involves moving beyond traditional, often harsh, synthetic routes to embrace greener and more sustainable practices.

The principles of green chemistry are increasingly pivotal in guiding synthetic strategies. Future work will likely prioritize the reduction or elimination of hazardous substances and waste. Key areas of development include:

Photoredox Catalysis : Visible-light-mediated reactions represent a powerful tool for forming C-SCF₃ bonds under mild conditions. researchgate.net Dual catalysis systems, such as photoredox/copper catalysis, have shown promise for the difunctionalization of unsaturated compounds, offering high atom- and step-economy. rsc.org Future research could adapt these methods for the direct trifluoromethylthiolation of benzonitrile (B105546) precursors.

Solvent Choice : A significant push is toward replacing hazardous organic solvents with environmentally benign alternatives. Water is an ideal green solvent, and methods for performing cyclization and coupling reactions in aqueous media are highly sought after. rsc.org The development of syntheses for benzothiazoles and benzoxazoles under solvent-free sonication, which produces only water as a byproduct, serves as a model for future trifluoromethylthiolation strategies. nih.gov

Waste Reduction : The use of metrics like Process Mass Intensity (PMI) is becoming essential for evaluating the environmental impact of a synthetic process. unife.it Future methodologies will be designed to minimize waste, for instance, by using catalytic amounts of reagents and developing one-pot procedures that reduce the need for intermediate purification steps. semanticscholar.org

Improving the efficiency and selectivity of trifluoromethylthiolation reactions hinges on the development of advanced catalytic systems. While significant progress has been made, challenges remain in achieving high yields and selectivities for a broad range of substrates.

Nickel Catalysis : Nickel-based catalysts have emerged as a cost-effective and efficient option for trifluoromethylthiolation. For example, a Ni(cod)₂/dppf system has been successfully used to convert aryl chlorides to trifluoromethyl sulfides. acs.org Mechanistic studies indicate that the choice of ligand is crucial; bulky bidentate ligands with wide bite angles are more effective as they prevent the formation of unreactive catalyst states. acs.org

Palladium Catalysis : Palladium catalysis is a well-established method for forming C–N bonds and could be further optimized for C–S bond formation in this context. nih.gov Research into cyanide-free methods for synthesizing aryl nitriles, which proceed through intermediates like isoxazolines, could inspire novel palladium-catalyzed routes to this compound. nih.gov

Organocatalysis : The use of metal-free organocatalysts is a growing area of interest. N-Heterocyclic carbenes (NHCs), for instance, have been used for the atroposelective synthesis of axially chiral benzonitriles. nih.gov Exploring organocatalytic systems for trifluoromethylthiolation could offer a valuable alternative to metal-based methods.

Table 1: Comparison of Catalytic Systems for Nitrile Synthesis and Potential Application

| Catalyst Type | Example System | Key Features & Advantages | Potential for this compound Synthesis |

| Nickel | Ni(cod)₂/dppf with (Me₄N)SCF₃ | Cost-effective; effective for aryl chlorides; ligand choice is critical for reactivity. acs.org | Highly promising for direct trifluoromethylthiolation of 2-chlorobenzonitrile. |

| Palladium | Pd-catalyzed α-arylation | Cyanide-free nitrile synthesis from aryl halides; proceeds via isoxazoline (B3343090) intermediates. nih.gov | Adaptable for a multi-step, one-pot synthesis from a precursor like 2-bromobenzaldehyde. |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Metal-free; enables asymmetric synthesis; dynamic kinetic resolution. nih.gov | Could be developed for asymmetric trifluoromethylthiolation to create chiral derivatives. |

Exploration of New Reactivity Modes for this compound

Beyond its synthesis, understanding the inherent reactivity of this compound is crucial for its application as a building block. The interplay between the electron-withdrawing nitrile and trifluoromethylthio groups on the aromatic ring can lead to unique chemical behavior. Future research will likely focus on leveraging these properties for novel transformations, such as functionalizing the aromatic ring or transforming the nitrile group into other functionalities like amides or tetrazoles, which are common in medicinal chemistry. The unique electronic properties conferred by the trifluoromethyl group can lead to unorthodox chemical reactivity, opening avenues for discovering new types of reactions and molecular scaffolds.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful, cost-effective tool for accelerating research. By modeling reaction mechanisms and predicting molecular properties, scientists can design more effective experiments and target molecules with greater precision.

Mechanism Elucidation : Quantum chemistry methods like Density Functional Theory (DFT) can be used to study reaction pathways. For example, DFT calculations have been instrumental in understanding the role of ligands in nickel-catalyzed trifluoromethylthiolation and in explaining the stereoselectivity of NHC-catalyzed reactions. acs.orgnih.gov Similar studies on the formation of this compound can help optimize reaction conditions.

Predictive Spectroscopy and Property Modeling : Time-dependent DFT (TD-DFT) can predict the spectroscopic properties of novel compounds before they are synthesized. clemson.edu This is valuable for designing materials with specific optical or electronic properties. Computational tools can also model the formation of complex molecules like benzonitrile under various conditions, providing insights that can guide synthetic efforts. nih.gov Researchers have successfully used DFT with various basis sets to calculate the vibrational spectra (FT-IR, FT-Raman) of substituted benzonitriles, showing good correlation with experimental data. orientjchem.org

Expansion of Biological and Material Science Applications

The unique properties imparted by the trifluoromethylthio group—including high lipophilicity, metabolic stability, and electron-withdrawing nature—make this compound an attractive scaffold for new applications.

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the efficacy of bioactive molecules. researchgate.net Likewise, the benzonitrile moiety is a key structural feature in many functional materials. lookchem.com Future research will focus on synthesizing derivatives of this compound and screening them for activity in these areas. This includes developing new pharmaceutical agents and creating advanced materials with tailored electronic or optical properties. lookchem.com

A critical component of developing new therapeutic agents is understanding the relationship between a molecule's structure and its biological activity. Extensive SAR studies are standard practice in the development of fluorine-containing drug candidates. mdpi.com

Future research will involve systematic modifications to the this compound core to probe how these changes influence bioactivity. For example, SAR studies on salicylanilides revealed that the position and type of fluorine substitution significantly impacted antibacterial activity against multidrug-resistant S. aureus. nih.gov Similarly, in studies of YC-1 analogues, the position of fluoro or cyano substituents on the benzyl (B1604629) ring was critical for inhibitory activity. nih.gov By applying these principles, researchers can design and synthesize libraries of this compound derivatives to identify compounds with potent and selective activity against specific biological targets, such as enzymes or receptors. nih.gov

Design of Multifunctional Materials Incorporating SCF₃-Benzenitrile Units

The strategic design of multifunctional materials hinges on the integration of distinct molecular units that impart specific, desirable properties. The this compound scaffold is a promising, albeit specialized, building block for such purposes. The multifunctionality arises from the unique electronic and physical properties conferred by the trifluoromethylthio (SCF₃) and the nitrile (CN) groups, positioned on a stable aromatic ring. The design of advanced materials from this unit involves its incorporation into larger molecular architectures, such as polymers or liquid crystals, to create materials with synergistic functionalities, including enhanced thermal stability, specific optical properties, and stimuli-responsive behavior.

The primary approach to designing these materials is through synthetic chemistry, where the this compound moiety is integrated as a monomer into a polymer chain or as a core component of a liquid crystal molecule. The inherent properties of the SCF₃ and CN groups are key to the resulting material's function. The strongly electron-withdrawing nature of both the trifluoromethyl group and the nitrile functionality creates a significant dipole moment. This is a critical feature for applications in nonlinear optics and for creating materials with high dielectric constants.

In the context of liquid crystals, molecules must possess shape anisotropy and a strong dipole moment to align in an electric field. nih.gov Benzonitrile derivatives are frequently used in liquid crystal formulations due to the large dipole moment of the nitrile group. nih.govresearchgate.net The addition of a trifluoromethylthio group can enhance these properties, potentially leading to materials with a broad liquid crystalline temperature range and high thermal stability. nih.gov Research into related fluorinated benzonitrile compounds has shown their potential in creating materials with tunable and stimuli-responsive emission characteristics for applications like Organic Light-Emitting Diodes (OLEDs). rsc.org

For polymer-based materials, the this compound unit can be incorporated either into the main chain or as a pendant group. cmu.edu The inclusion of fluorinated groups, such as SCF₃, into polymers is known to enhance thermal stability, chemical resistance, and modify surface properties. researchgate.net The design of such polymers would involve copolymerization of a functionalized benzonitrile monomer with other monomers to tailor the final properties of the material. rsc.org For instance, block copolymers could be designed where one block contains the SCF₃-benzonitrile unit, imparting specific optical or electronic properties, while another block provides mechanical strength or processability. rsc.org

The development of these materials relies on a synergistic interplay between computational modeling to predict properties and experimental synthesis and characterization. longdom.org The design process involves a deep understanding of structure-property relationships to optimize the desired functionalities. researchgate.net

Hypothetical Properties of a Multifunctional Polymer Incorporating this compound

The following table outlines the projected properties of a hypothetical copolymer, Poly(styrene-co-2-(trifluoromethylthio)benzonitrile), based on data from related polymer systems. This illustrates a design approach where functional monomers are integrated to achieve a combination of desirable characteristics.

| Property | Projected Value/Characteristic | Rationale based on Related Materials |

| Glass Transition Temperature (Tg) | > 120 °C | The bulky and rigid SCF₃ group on the phenyl ring is expected to restrict chain mobility, leading to a higher Tg compared to polystyrene alone. Trifluoromethyl-substituted styrene (B11656) polymers are known to have elevated Tgs. researchgate.net |

| Thermal Stability (T5%) | > 450 °C | Aromatic and fluorinated polymers generally exhibit high thermal stability. Copolyarylates containing fluorine have shown 5% weight loss temperatures exceeding 470°C. researchgate.net |

| Optical Transparency | High in the visible spectrum | Copolymers of fluorinated styrenes with methacrylates are known to form transparent and colorless films, suggesting that incorporating the SCF₃-benzonitrile unit would not negatively impact clarity. researchgate.net |

| Surface Energy | Low | The presence of fluorine atoms from the SCF₃ group at the polymer surface would lead to low surface energy, resulting in hydrophobic and oleophobic properties. |

| Dielectric Constant | Moderately High | The highly polar nitrile (CN) and trifluoromethylthio (SCF₃) groups would increase the dielectric constant of the material compared to non-polar polymers like polystyrene. |

Design Concepts for Liquid Crystalline Materials

The design of liquid crystals based on the this compound core would focus on creating molecules with appropriate shape anisotropy and strong dipole moments. The general structure would consist of a rigid core, incorporating the SCF₃-benzonitrile unit, and flexible terminal chains.

| Design Feature | Purpose | Example from Related Systems |

| Rigid Core | This compound linked to another aromatic ring (e.g., biphenyl) | Establishes the necessary molecular rigidity and shape anisotropy for liquid crystal phase formation. nih.gov |

| Terminal Group | Alkoxy or alkyl chains (-OR, -R) | Influences the melting point and clearing point of the liquid crystal phase. nih.gov |

| Linking Group | Ester (-COO-), Ether (-O-), Ethynyl (-C≡C-) | Connects the rigid core components and influences the mesophase type and stability. nih.gov |

| Lateral Substituents | Fluorine (-F) | Can be used to fine-tune properties such as melting point, viscosity, and dielectric anisotropy. nih.gov |

The resulting materials could exhibit nematic or smectic liquid crystal phases with applications in display technologies and optical sensors, benefiting from the high polarity and thermal stability imparted by the core unit. researchgate.netsemanticscholar.org

Q & A

Q. What are the optimal synthetic routes for 2-(trifluoromethylthio)benzonitrile, and how can intermediates be characterized?

- Methodological Answer :

A common approach involves halogenation of benzonitrile derivatives followed by nucleophilic substitution. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, which can undergo a Wittig reaction with aldehydes to introduce styryl groups . Key intermediates should be characterized via H/C NMR to confirm regiochemistry and GC-MS for purity. Isomer ratios (e.g., trans/cis) can be analyzed using HPLC with chiral columns.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

- Methodological Answer :

- IR Spectroscopy : Identifies nitrile (C≡N stretch ~2220 cm) and C-S-CF vibrations.

- NMR : F NMR detects trifluoromethylthio groups (δ ~40–45 ppm); H NMR resolves aromatic protons.

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H] and fragments (e.g., loss of SCF).

- UV-Vis : Assess π→π* transitions for applications in optoelectronics .

Q. How does the trifluoromethylthio group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

The electron-withdrawing -SCF group activates the benzene ring toward NAS. Researchers can substitute the para-nitrile group with amines or thiols under mild conditions (e.g., DMF, 60°C). Monitor reaction progress via TLC and isolate products using flash chromatography. Competitive pathways (e.g., ring fluorination) should be minimized by controlling temperature and solvent polarity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Crystallization : Use hexane/ethyl acetate gradients to exploit solubility differences.

- Column Chromatography : Silica gel with a non-polar solvent system (e.g., hexane:DCM 4:1).

- Distillation : For large-scale purification, fractional distillation under reduced pressure avoids thermal decomposition .

Advanced Research Questions

Q. How does this compound enhance thermally activated delayed fluorescence (TADF) in OLED materials?

- Methodological Answer :

The compound’s strong electron-withdrawing -SCF and -CN groups reduce the singlet-triplet energy gap (ΔE), enabling efficient TADF. Researchers should:- Dope into Host Matrices : Blend with carbazole derivatives (e.g., 9H-carbazole) at 5–10 wt%.

- Measure Photoluminescence Quantum Yield (PLQY) : Use integrating spheres with excitation at 365 nm.

- Evaluate Device Efficiency : Fabricate OLEDs with ITO/PEDOT:PSS/EML/TPBi/LiF/Al layers and measure external quantum efficiency (EQE) .

Q. How can binding constants between this compound and radicals (e.g., DPPH) be determined experimentally?

- Methodological Answer :

Use UV-Vis spectrophotometric titration :- Prepare DPPH solutions in ethanol (0.1 mM).

- Titrate with increasing concentrations of this compound.

- Monitor absorbance at 517 nm.

- Apply the Benesi-Hildebrand equation to calculate binding constants () and Gibbs free energy (). Electrostatic interactions dominate if > 10 M .

Q. What strategies enable the use of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

Q. How can computational methods (e.g., DFT) predict the electrochemical stability of this compound?

- Methodological Answer :

- Optimize geometry at the B3LYP/6-311+G(d,p) level.

- Calculate HOMO/LUMO energies to estimate redox potentials.

- Simulate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.

- Validate with cyclic voltammetry (e.g., in acetonitrile, 0.1 M TBAPF) .

Q. What experimental approaches resolve contradictions in reported isomer ratios for derivatives of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) and monitor isomer distribution via H NMR.

- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) to favor trans isomers.

- Catalyst Screening : Test Pd/XPhos for selective coupling .

Q. How does the compound’s thermal stability impact its utility in high-temperature polymer applications?

- Methodological Answer :

Conduct thermogravimetric analysis (TGA) under N:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.